1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)bicyclo[211]hexane-5-carboxylic acid is an organic compound with the molecular formula C14H16O3 It is characterized by a bicyclo[211]hexane core structure substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxyphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the bicyclo[2.1.1]hexane core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: This compound has a similar bicyclo[2.1.1]hexane core structure but differs in the position and type of substituents.
Bicyclo[2.1.1]hexane-5-carboxylic acid: This compound lacks the methoxyphenyl group, making it less complex and potentially less versatile in terms of applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-6-9(8-14)12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDNLMMZXWNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(C2)C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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